c-Met-IN-12: A Technical Guide for Researchers
c-Met-IN-12: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. This guide details its chemical properties, mechanism of action, and relevant experimental protocols for its study.
Core Compound Properties
c-Met-IN-12, also referred to as compound 4r in its primary publication, is an orally active and selective inhibitor of the c-Met kinase.[1] It has demonstrated significant anti-tumor efficacy in preclinical models, making it a compound of interest for cancer research and drug development.[1]
Physicochemical and Pharmacological Data
A summary of the key quantitative data for c-Met-IN-12 is presented below. The exact molecular formula and weight are derived from its chemical structure as reported in the primary literature.
| Property | Value | Reference |
| IUPAC Name | 1-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-5-((4-fluorophenyl)amino)-3-phenyl-1,6-naphthyridin-2(1H)-one | Xu H, et al. (2020) |
| Molecular Formula | C43H32FN5O4 | Calculated |
| Molecular Weight | 705.75 g/mol | Calculated |
| CAS Number | 2426675-70-7 | [1] |
| c-Met IC50 | 10.6 nM | [1] |
| Kinase Selectivity | High inhibitory effects (>80% at 1 µM) against AXL, Mer, and TYRO3 | [1] |
| In Vivo Efficacy | 93% tumor growth inhibition in a U-87MG xenograft model (45 mg/kg, oral, daily) | [1] |
Mechanism of Action and Signaling Pathway
c-Met-IN-12 functions as a type II inhibitor, binding to the ATP-binding site of the c-Met kinase domain in its inactive conformation.[2] The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a known driver in numerous cancers.[3][4]
Key downstream pathways activated by c-Met include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[5][6]
-
PI3K-AKT-mTOR Pathway: Promotes cell survival and growth while inhibiting apoptosis.[5][6]
-
STAT Pathway: Activated by JAK or SRC kinases, leading to the transcription of genes involved in proliferation and survival.[5]
c-Met-IN-12 effectively blocks the kinase activity, thereby inhibiting these downstream signaling cascades and suppressing tumor growth.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of c-Met-IN-12.
Synthesis of c-Met-IN-12
The synthesis of c-Met-IN-12 involves a multi-step process as described by Xu H, et al. (2020). The core structure is a 1,6-naphthyridinone scaffold. A key step is the coupling of a substituted phenylamino group at the C5 position and a phenyl group at the C3 position, followed by N-arylation with a quinoline moiety. Researchers should refer to the primary publication for specific reaction conditions, reagent details, and purification methods.
In Vitro c-Met Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of c-Met-IN-12 against the c-Met kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human c-Met kinase domain (e.g., from BPS Bioscience, Cat# 40255).[7]
-
Kinase substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich).
-
ATP solution.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
c-Met-IN-12 serially diluted in DMSO.
-
96-well white microplates.
-
Luminescent kinase assay kit (e.g., Kinase-Glo® MAX, Promega Cat# V6071).[7]
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a master mix of 1x Kinase Assay Buffer, ATP (at a concentration near the Km for c-Met), and the Poly(Glu, Tyr) substrate.
-
To each well of a 96-well plate, add 2.5 µL of the test compound (c-Met-IN-12) at various concentrations. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.
-
Add 10 µL of diluted c-Met kinase to the "positive control" and "test inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "blank" wells.
-
Initiate the kinase reaction by adding 12.5 µL of the master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-30 minutes in the dark.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of c-Met-IN-12 relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of c-Met Phosphorylation
This protocol is for assessing the ability of c-Met-IN-12 to inhibit HGF-induced c-Met phosphorylation and downstream signaling in a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., EBC-1, U-87 MG).
-
Cell culture medium and supplements.
-
c-Met-IN-12.
-
Recombinant Human HGF.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 18-24 hours. Pre-treat cells with various concentrations of c-Met-IN-12 for 2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of c-Met-IN-12 on protein phosphorylation.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of c-Met-IN-12 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., EBC-1, MKN-45).
-
Cell culture medium.
-
c-Met-IN-12.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[9]
-
96-well tissue culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of c-Met-IN-12. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for evaluating c-Met inhibitors like c-Met-IN-12.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. webofproceedings.org [webofproceedings.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
